molecular formula C10H12ClNO2 B6604800 5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride CAS No. 2137101-76-7

5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride

Cat. No.: B6604800
CAS No.: 2137101-76-7
M. Wt: 213.66 g/mol
InChI Key: XFLXIBFEGKZAND-RGMNGODLSA-N
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Description

5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride is a unique organic compound characterized by its benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride typically involves the condensation of benzofuran derivatives with suitable amine sources. The reaction conditions often require mild to moderate temperatures and an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: On an industrial scale, the compound is produced via multi-step synthetic processes, optimizing yield and purity. The process usually incorporates chromatography techniques for the purification of intermediate and final products.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions including oxidation, reduction, and substitution reactions. The benzofuran ring often plays a significant role in the compound's reactivity.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions might involve halogenating agents under specific conditions.

Major Products Formed: The primary products of these reactions are derivatives of the original compound, often modified at the amino or benzofuran moiety.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor in synthesizing complex molecules. It's valued for its unique structure which can be modified to create diverse chemical entities.

Biology: In biological research, it serves as a probe to study enzymatic functions and biological pathways, particularly those involving oxidative stress and neuroprotection.

Medicine: Medically, it's investigated for its potential as a therapeutic agent. It exhibits properties that may be beneficial in treating neurodegenerative diseases due to its antioxidant capabilities.

Industry: In the industrial realm, it’s utilized in developing advanced materials, especially those requiring stable organic frameworks.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes involved in oxidative processes. By inhibiting or activating these enzymes, it can modulate biological pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Other Compounds: Similar compounds include benzofuran derivatives and other aminoethyl-substituted heterocycles. What sets 5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride apart is its specific substitution pattern and unique combination of properties.

Similar Compounds: Examples include 2-amino-3-benzofurancarboxylic acid and 5-amino-2-benzofuran-1-one. While these compounds share structural similarities, their reactivity and applications can differ significantly.

Properties

IUPAC Name

5-[(1S)-1-aminoethyl]-3H-2-benzofuran-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-6(11)7-2-3-9-8(4-7)5-13-10(9)12;/h2-4,6H,5,11H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLXIBFEGKZAND-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C(=O)OC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C(=O)OC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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